molecular formula C13H10N2O4 B4962246 1,1'-methylenebis(3-nitrobenzene) CAS No. 4164-43-6

1,1'-methylenebis(3-nitrobenzene)

Cat. No.: B4962246
CAS No.: 4164-43-6
M. Wt: 258.23 g/mol
InChI Key: PEZWBZASSSYMTG-UHFFFAOYSA-N
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Description

1,1'-Methylenebis(3-nitrobenzene) is a nitroaromatic compound featuring a methylene bridge (–CH₂–) linking two 3-nitrobenzene rings. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, particularly as an intermediate in pharmaceuticals, dyes, or explosives.

Properties

IUPAC Name

1-nitro-3-[(3-nitrophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWBZASSSYMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293132
Record name 1,1'-methanediylbis(3-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4164-43-6
Record name NSC87357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-methanediylbis(3-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3-NITROPHENYL)METHANE
Source European Chemicals Agency (ECHA)
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Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1,1'-Methylenebis(4-isocyanatobenzene)
  • Structure : Methylenebis group with isocyanate (–NCO) substituents at the para positions.
  • Melting Point : 37.6°C, lower than typical nitroaromatics due to reduced intermolecular forces from isocyanate groups .
  • Applications : Primarily used in polyurethane production, contrasting with nitro derivatives’ roles in high-energy materials or pharmaceuticals.
1,1'-[Methylenebis(thio)]bis(2-chloroethane)
  • Structure : Methylenebis(thio) (–S–CH₂–S–) bridge with chloroethyl groups.
  • Reactivity : Thio groups enable nucleophilic substitution, differing from nitro groups’ electrophilic aromatic substitution tendencies.
Phenol,2,2′-methylenebis[6-(tert-butyl)-4-methyl-]
  • Structure: Methylenebis-phenol with bulky tert-butyl groups.
  • Applications : Functions as an antioxidant, demonstrating how hydroxyl and alkyl substituents shift utility toward stabilization rather than reactivity .
1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide
  • Structure : Bipyridinium cations linked by a methylene bridge, with bromide counterions.
  • Applications: Potential use in electroactive materials or ligands due to the charged bipyridinium moieties, contrasting with neutral nitroaromatics .

Physical and Chemical Properties

Compound Name Substituents Melting Point (°C) Key Properties Applications
1,1'-Methylenebis(3-nitrobenzene) 3-nitro N/A High reactivity, thermal stability Explosives, pharmaceuticals
1,1'-Methylenebis(4-isocyanatobenzene) 4-isocyanate 37.6 Low melting point, polymerizable Polyurethanes
Phenol,2,2′-methylenebis[...] 2-OH, 6-tert-butyl N/A Antioxidant activity Stabilizers in plastics
1,1'-[Methylenebis(thio)]bis(...) –S–, 2-Cl N/A High toxicity, nucleophilic reactivity Chemical synthesis, regulated uses

Hazard and Regulatory Profiles

  • Isocyanates : Regulated for respiratory hazards during polymerization .
  • Thio/Chloro Derivatives : Strictly controlled under chemical weapons conventions .

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